molecular formula C7H6ClN3 B1603552 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 87034-78-4

4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B1603552
CAS No.: 87034-78-4
M. Wt: 167.59 g/mol
InChI Key: VHLMQGSRUSNLIQ-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions, particularly as a modulator of enzyme activity. It has been identified as an inhibitor of certain enzymes, including histone methyltransferases and S-adenosyl-L-homocysteine hydrolase . These interactions are crucial for regulating gene expression and epigenetic modifications. The compound’s ability to inhibit these enzymes suggests its potential use in cancer therapy and antiviral treatments.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the GABA_A receptor, which plays a role in neurotransmission . Additionally, the compound’s impact on histone methyltransferases can lead to changes in chromatin structure and gene expression, affecting cellular proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of histone methyltransferases by binding to the enzyme’s active site, preventing the transfer of methyl groups to histone proteins . This inhibition results in altered gene expression patterns, which can have downstream effects on cellular processes such as proliferation and apoptosis. Additionally, the compound’s interaction with S-adenosyl-L-homocysteine hydrolase inhibits the breakdown of S-adenosyl-L-homocysteine, leading to increased levels of this metabolite and subsequent inhibition of methylation reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under prolonged exposure to light and air . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models of cancer and viral infections. These effects include prolonged inhibition of enzyme activity and sustained changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing viral replication . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as histone methyltransferases and S-adenosyl-L-homocysteine hydrolase . These interactions affect metabolic flux and metabolite levels, particularly those involved in methylation reactions. The compound’s inhibition of S-adenosyl-L-homocysteine hydrolase leads to increased levels of S-adenosyl-L-homocysteine, which can inhibit other methyltransferases and affect various metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its effects on gene expression. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with histone methyltransferases and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The compound’s activity and function are closely linked to its localization, as its interactions with nuclear proteins are essential for its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine involves the reaction of 5-methyl-3,4-diaminopyridine with 100% formic acid. The reaction mixture is boiled under reflux for 6 hours, resulting in the formation of the desired compound . Another method involves the use of sodium hexamethyldisilazane in tetrahydrofuran and dimethyl sulfoxide, followed by the addition of methyl iodide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other imidazopyridine derivatives.

Properties

IUPAC Name

4-chloro-3-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-10-5-2-3-9-7(8)6(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLMQGSRUSNLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603619
Record name 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87034-78-4
Record name 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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